4-Chloro-2-fluoro-5-nitroaniline
Overview
Description
4-Chloro-2-fluoro-5-nitroaniline is an aromatic compound that contains a benzene ring substituted with chlorine, fluorine, and nitro groups
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .
Mode of Action
Nitroanilines are known to undergo reduction reactions in biological systems, leading to the formation of reactive intermediates . These intermediates can interact with cellular targets, causing changes in their function .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity and ability to form hydrogen bonds .
Pharmacokinetics
The presence of a nitro group and halogen atoms in the molecule could influence its bioavailability .
Result of Action
Nitroanilines can potentially cause cellular changes due to their reactivity and ability to form hydrogen bonds .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitroaniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the molecule, which in turn can influence its reactivity and interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aromatic Compounds: The preparation of 4-Chloro-2-fluoro-5-nitroaniline typically involves the nitration of 4-chloro-2-fluoroaniline.
Reduction of Nitro Compounds: Another method involves the reduction of 4-chloro-2-fluoro-5-nitrobenzene to obtain the desired aniline derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chloro-2-fluoro-5-nitroaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions to form various oxidation products depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Substituted Anilines: Nucleophilic substitution reactions can lead to the formation of various substituted anilines.
Scientific Research Applications
4-Chloro-2-fluoro-5-nitroaniline has several applications in scientific research:
Comparison with Similar Compounds
4-Chloro-2-fluoroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-5-nitroaniline: Lacks the fluorine atom, which affects its chemical properties and reactivity.
2-Fluoro-5-nitroaniline: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness: 4-Chloro-2-fluoro-5-nitroaniline is unique due to the presence of all three substituents (chlorine, fluorine, and nitro) on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRULFQRXGSSDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548445 | |
Record name | 4-Chloro-2-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86988-02-5 | |
Record name | 4-Chloro-2-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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